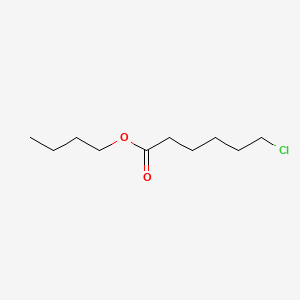

Butyl 6-chlorohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71130-19-3 |

|---|---|

Molecular Formula |

C10H19ClO2 |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

butyl 6-chlorohexanoate |

InChI |

InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3 |

InChI Key |

ZWBAKKBXJFZDLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyl 6-chlorohexanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of intermediate compounds is paramount. This guide provides a detailed overview of the chemical properties of Butyl 6-chlorohexanoate, a halogenated fatty acid ester. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values and information from analogous compounds to offer a comprehensive profile.

Core Chemical Properties

This compound is a butyl ester of 6-chlorohexanoic acid. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties are reported, others are estimated based on the properties of structurally similar compounds such as Butyl hexanoate and Ethyl 6-chlorohexanoate.

| Property | Value | Source |

| Molecular Formula | C10H19ClO2 | --INVALID-LINK-- |

| Molecular Weight | 206.71 g/mol | --INVALID-LINK--[1] |

| CAS Registry Number | 71130-19-3 | --INVALID-LINK--[1] |

| Canonical SMILES | CCCCOC(=O)CCCCCCl | --INVALID-LINK--[2] |

| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N | --INVALID-LINK--[2] |

| Boiling Point | Estimated: ~230-250 °C at 760 mmHg | Based on Ethyl 6-chlorohexanoate (212.1 °C) and Butyl hexanoate (208 °C) |

| Melting Point | Not available | |

| Density | Estimated: ~1.0 g/cm³ | Based on Ethyl 6-chlorohexanoate (1.018 g/cm³) |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | General solubility of esters |

| Predicted XlogP | 3.0 | --INVALID-LINK--[2] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Materials:

-

6-Chlorohexanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Dichloromethane or diethyl ether (extraction solvent)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-chlorohexanoic acid and an excess of n-butanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a large excess of butanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid - CO2 evolution may be observed), and finally with saturated sodium chloride solution (brine) to reduce the water content in the organic phase.

-

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is purified by vacuum distillation to obtain the final, high-purity product.

Experimental Workflows

The logical progression of the synthesis and purification processes can be visualized through the following diagrams.

Caption: Synthesis workflow for this compound.

Caption: Purification logic for this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the butyl group, the hexanoate chain, and the carbon bearing the chlorine atom.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1735-1750 cm⁻¹.

-

Mass Spectrometry (MS): MS would confirm the molecular weight and provide fragmentation patterns consistent with the structure of this compound.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Due to the absence of specific signaling pathway information for this compound in the current literature, this guide focuses on its fundamental chemical properties and synthesis. As a functionalized ester, its primary utility in drug development is likely as a versatile building block or intermediate in the synthesis of more complex active pharmaceutical ingredients. Researchers can utilize the information and protocols herein as a foundational resource for their work with this compound.

References

In-Depth Technical Guide: Butyl 6-chlorohexanoate (CAS Number 71130-19-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 6-chlorohexanoate, a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its potential biological relevance.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 71130-19-3 | N/A |

| Molecular Formula | C₁₀H₁₉ClO₂ | N/A |

| Molecular Weight | 206.71 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure | N/A |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane; sparingly soluble in water (predicted) | N/A |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

6-chlorohexanoic acid

-

n-butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chlorohexanoic acid (1 equivalent) and an excess of n-butanol (3-5 equivalents). The excess n-butanol serves as both a reactant and a solvent to drive the equilibrium towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the hexanoate chain (a triplet for the methylene group adjacent to the chlorine, a triplet for the methylene group adjacent to the ester oxygen, and multiplets for the other methylene groups).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbon bearing the chlorine atom, and the carbons of the butyl and hexanoate chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the butoxy group and fragmentation of the alkyl chain.

Caption: Analytical workflow for characterization.

Potential Biological Activity and Applications

While no specific studies on the biological activity of this compound have been found, its structural features suggest potential areas of interest for researchers.

-

Intermediate for Synthesis: As a functionalized ester, it can serve as a building block in the synthesis of more complex molecules, including potential drug candidates. The chloro-functional group allows for various nucleophilic substitution reactions.

-

Potential Cytotoxicity: Haloalkanes and some fatty acid esters have been investigated for their cytotoxic effects.[1] The presence of the alkyl chloride moiety in this compound suggests that it could be evaluated for potential anticancer or antimicrobial properties. Studies on other haloalkanoic acid esters could provide a basis for such investigations.

Caption: Relationship between structure and potential use.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been fully investigated. Similar compounds may cause irritation upon contact. Ingestion or inhalation should be avoided. As a halogenated organic compound, it may have potential for long-term health effects, and appropriate care should be taken.

This technical guide provides a summary of the currently available information on this compound. Further experimental research is required to fully elucidate its properties, biological activities, and potential applications.

References

A Technical Guide to the Physical Properties of Butyl 6-chlorohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of Butyl 6-chlorohexanoate. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related compound, Butyl hexanoate, to provide a comparative reference. Furthermore, standardized experimental protocols for determining key physical properties are outlined to assist researchers in their own characterization efforts.

Core Physical Properties

Data Presentation

The following table summarizes the available physical property data for this compound and the experimentally determined values for the related compound, Butyl hexanoate.

| Physical Property | This compound (Predicted/Calculated) | Butyl hexanoate (Experimental) |

| Molecular Formula | C₁₀H₁₉ClO₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 206.71 g/mol | 172.26 g/mol [1] |

| Boiling Point | No data available | 208 °C at 760 mmHg[1] |

| Melting Point | No data available | -68.4 °C[1] |

| Density | No data available | 0.8623 g/cm³[1] |

| Refractive Index | No data available | 1.414 - 1.417[1] |

| Solubility in Water | Predicted to be low | Very slightly soluble |

| XlogP | 3.0 (Predicted)[2] | 3.3 (Predicted)[1] |

Experimental Protocols

For researchers seeking to determine the physical properties of this compound experimentally, the following standard protocols are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus. The flask should contain the liquid sample (this compound) and a few boiling chips to ensure smooth boiling. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be needed.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass of Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask for measuring density).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

Volume of Pycnometer: Determine the volume of the pycnometer by filling it with a liquid of known density (e.g., distilled water) and weighing it.

-

Calculation: Calculate the density of the sample using the formula: Density = (Mass of sample) / (Volume of sample)

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

Apparatus: Use a calibrated refractometer.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

-

Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of an ester like this compound, a common preliminary step before characterizing its physical properties.

Caption: Workflow for Ester Synthesis and Purification.

References

An In-depth Technical Guide to the Molecular Structure of Butyl 6-chlorohexanoate

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthesis protocol for Butyl 6-chlorohexanoate. The information presented is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides high-quality predicted data to facilitate research and development activities.

Molecular Structure and Identification

This compound is a fatty acid ester characterized by a butyl ester group attached to a six-carbon chain (hexanoate) with a chlorine atom at the 6-position.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₀H₁₉ClO₂[1] |

| SMILES | CCCCOC(=O)CCCCCCl[1] |

| InChI | InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3[1] |

| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N[1] |

| CAS Number | 71130-19-3[2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 206.71 g/mol |

| Boiling Point | 256.7 ± 9.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm³ |

| pKa (Most Acidic) | 18.2 ± 0.2 |

| pKa (Most Basic) | -6.7 ± 0.5 |

| XlogP | 3.0[1] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the searched databases. This section provides predicted spectroscopic information which can aid in the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)

-

4.06 ppm (t, 2H): -O-CH₂ -CH₂-CH₂-CH₃

-

3.54 ppm (t, 2H): Cl-CH₂ -CH₂-CH₂-CH₂-C(=O)-

-

2.31 ppm (t, 2H): -CH₂-CH₂ -C(=O)-O-

-

1.80 - 1.60 ppm (m, 4H): Cl-CH₂-CH₂ -CH₂ -CH₂-C(=O)-

-

1.60 - 1.48 ppm (m, 2H): -O-CH₂-CH₂ -CH₂-CH₃

-

1.44 - 1.34 ppm (m, 2H): -O-CH₂-CH₂-CH₂ -CH₃

-

0.94 ppm (t, 3H): -CH₂-CH₂-CH₃

¹³C NMR Spectroscopy (Predicted)

-

173.5 ppm: C =O

-

64.5 ppm: -O-CH₂ -

-

44.9 ppm: Cl-CH₂ -

-

32.3 ppm: Cl-CH₂-CH₂ -

-

30.6 ppm: -O-CH₂-CH₂ -

-

33.9 ppm: -CH₂ -C(=O)-

-

26.4 ppm: Cl-CH₂-CH₂-CH₂ -

-

24.3 ppm: -CH₂-CH₂ -C(=O)-

-

19.1 ppm: -CH₂-CH₃

-

13.7 ppm: -CH₃

Infrared (IR) Spectroscopy (Predicted)

-

2959, 2872 cm⁻¹: C-H stretching (alkane)

-

1738 cm⁻¹: C=O stretching (ester)

-

1465, 1380 cm⁻¹: C-H bending (alkane)

-

1175 cm⁻¹: C-O stretching (ester)

-

728 cm⁻¹: C-Cl stretching

Mass Spectrometry (Predicted)

The predicted mass spectrum would likely show the molecular ion peak [M]⁺ at m/z 206 and [M+2]⁺ at m/z 208 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for esters would also be expected, including cleavage at the ester linkage.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

This is a representative protocol for the synthesis of this compound. Actual reaction conditions may require optimization.

Materials:

-

6-Chlorohexanoic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-chlorohexanoic acid (1.0 eq) and an excess of n-butanol (e.g., 3-5 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Carbon dioxide gas will evolve.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationships in deducing the structure of this compound from its spectroscopic data.

References

A Technical Guide to Butyl 6-chlorohexanoate: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 6-chlorohexanoate, a halogenated fatty acid ester with significant applications as a key intermediate in the synthesis of high-value pharmaceuticals. This document details its chemical identity, physicochemical properties, and the experimental protocols for the synthesis of structurally related compounds that are pivotal in the manufacturing of widely used therapeutics.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The molecular structure and key physicochemical properties of this compound and its analogs are summarized below. While experimental data for this compound is limited, properties can be estimated from structurally similar compounds such as Ethyl 6-chlorohexanoate and Butyl hexanoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClO₂ | PubChem[1] |

| Monoisotopic Mass | 206.10736 Da | PubChem[1] |

| Boiling Point (Est.) | 210-220 °C at 760 mmHg | Estimated |

| Density (Est.) | ~0.9-1.0 g/cm³ | Estimated |

| Solubility | Soluble in organic solvents | General knowledge |

Role in Pharmaceutical Synthesis

Halogenated alkyl hexanoates are critical building blocks in the synthesis of various active pharmaceutical ingredients (APIs). A prominent application is in the production of cholesterol-lowering drugs, such as rosuvastatin and atorvastatin. The tert-butyl ester analog, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, serves as a valuable chiral synthon for the side chains of these statins. The methodologies employed for these related compounds are indicative of the synthetic utility of this compound.

Experimental Protocol: Synthesis of Chiral Intermediates for Statin Drugs

The following is a representative experimental protocol for the synthesis of a key chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is derived from a chloro-oxohexanoate precursor. This multi-step synthesis highlights the utility of such compounds in complex organic synthesis.

Step 1: Asymmetric Reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH)

This enzymatic reduction establishes the initial chiral center.

-

Biocatalyst: Whole cells of E. coli expressing a mutant alcohol dehydrogenase from Lactobacillus kefir (LkTADH).

-

Substrate: tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH).

-

Reaction Conditions:

-

A fed-batch strategy is employed to maintain a low substrate concentration, mitigating issues of poor aqueous stability and substrate inhibition.

-

The reaction is conducted at an optimized pH and temperature.

-

NADP⁺ is used as a cofactor, with a glucose dehydrogenase system for in-situ regeneration.

-

-

Outcome: This step yields tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) with high enantiomeric excess (>99.5%).

Step 2: Diastereoselective Reduction of (S)-CHOH to (3R,5S)-CDHH

This step creates the second chiral center with high diastereoselectivity.

-

Catalyst: A stereoselective short-chain carbonyl reductase (SCR).

-

Substrate: tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).

-

Reaction Conditions:

-

The reaction is performed in a bioreactor, often at a large scale (e.g., 5000 L).

-

The substrate concentration can be high (e.g., 400 g/L).

-

The temperature is maintained around 30°C.

-

-

Isolation and Purification: Following the reaction, the product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), is isolated and purified.

-

Yield and Purity: This bioconversion process can achieve high yields (e.g., 97.5%) and diastereomeric excess (e.g., 99.5%).

Visualization of Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the chiral diol intermediate for statins, starting from the dioxo-ester precursor.

Caption: Synthetic pathway for a key chiral intermediate of statins.

This guide provides a foundational understanding of this compound and its significance in modern drug development. The provided synthetic methodologies for related compounds can be adapted and optimized by researchers for the efficient production of complex pharmaceutical molecules.

References

An In-depth Technical Guide to the Safety and Handling of Butyl 6-Chlorohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Butyl 6-chlorohexanoate. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Due to a lack of extensive publicly available data specific to this compound, this guide combines information from the most relevant Safety Data Sheet (SDS) with established best practices for handling structurally related chemicals, such as halogenated esters.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available data, the following hazard statements apply[1]:

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Physicochemical Information

While detailed experimental data for this compound is limited, its structure as a chlorinated ester suggests it is a combustible liquid with low water solubility.

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols[1].

-

Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the chemical is handled.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound[1]:

| Protection Type | Recommended Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations. |

| Skin Protection | |

| Hand Protection | Chemical-resistant gloves, such as butyl rubber or nitrile rubber. Breakthrough times should be considered for prolonged contact. |

| Body Protection | Laboratory coat, long-sleeved shirt, and trousers. An apron or chemical-resistant suit may be required for larger quantities. |

| Respiratory Protection | Generally not required when adequate engineering controls are in place. If vapors or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Safe Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing[1].

-

Do not ingest or inhale[1].

-

Use only with adequate ventilation[1].

-

Wash hands thoroughly after handling[1].

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately[1]:

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Accidental Release Measures

In the case of a spill, follow these procedures while wearing appropriate PPE[1]:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading and entering drains.

-

Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to soak up the spill.

-

Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean: Clean the spill area thoroughly with a suitable detergent and water.

Experimental Protocols

General laboratory workflow for handling this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce hazardous gases and vapors, including carbon oxides and hydrogen chloride gas. Vapors are heavier than air and may travel to a source of ignition and flash back[1].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

There is a lack of specific toxicological data for this compound. However, as a halogenated hydrocarbon, it is prudent to consider the potential for toxicity associated with this class of compounds. The known hazards are acute oral toxicity, skin irritation, and serious eye irritation[1]. The chloro- functional group may impart additional toxicity. Chronic exposure effects are unknown.

The following diagram illustrates a generalized logical relationship for assessing the risk of halogenated organic compounds, which can be applied to this compound in the absence of specific data.

Logical hazard assessment based on functional groups.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.

Disclaimer

This document is intended for informational purposes only and is based on the best available information at the time of writing. It is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe handling procedures and should consult the most current Safety Data Sheet for this compound before use.

References

Solubility Profile of Butyl 6-chlorohexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Butyl 6-chlorohexanoate in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment based on fundamental principles of chemical solubility and data from structurally analogous compounds. It also includes a detailed, general experimental protocol for determining the solubility of a compound like this compound, which can be adapted for specific laboratory requirements. This guide is intended to assist researchers and professionals in drug development and other chemical synthesis applications in handling and utilizing this compound effectively.

Introduction

This compound is a chemical intermediate that possesses both polar and non-polar characteristics. Its structure includes a polar ester group and a chloroalkane chain, influencing its interaction with different types of organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications, including as a building block in the synthesis of active pharmaceutical ingredients.

Predicted Solubility of this compound

Based on the principle of "like dissolves like" and the observed solubility of similar compounds such as butyl 2-chloroacetate, the predicted solubility of this compound in a range of common organic solvents is summarized in the table below. Butyl 2-chloroacetate is known to be soluble in polar organic solvents like ethanol, acetone, and methanol. This compound, having a longer alkyl chain, is expected to exhibit good solubility in a wide range of organic solvents, from polar to non-polar.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the ester and chloro groups of this compound. |

| Acetonitrile | Soluble | The polar nitrile group should facilitate dissolution. | |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of solvating a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of solvating a wide range of organic molecules. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the ester oxygen atoms, and the alkyl chain is compatible with the butyl and hexanoate chains. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many esters. | |

| Isopropanol | Soluble | Expected to be a good solvent due to its ability to engage in polar and non-polar interactions. | |

| Non-Polar | Hexane | Soluble | The long alkyl chains of both the solvent and solute should lead to good miscibility. |

| Toluene | Soluble | The non-polar aromatic ring and the alkyl group of toluene can interact favorably with the non-polar parts of this compound. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds due to its moderate polarity. The presence of chlorine is compatible with the solute. | |

| Diethyl Ether | Soluble | A common solvent for esters with good solvating power for moderately polar compounds. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a suitable detector, or GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

Spectroscopic Profile of Butyl 6-Chlorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Butyl 6-chlorohexanoate (CAS No. 71130-19-3), a key chemical intermediate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and comparison with structurally similar molecules. The information herein is intended to support researchers in the identification and characterization of this compound.

Synthesis and Structure

This compound is an ester formed from the condensation of 6-chlorohexanoic acid and n-butanol. The structure, illustrated below, contains a butyl ester group and a chloroalkane chain.

Structure:

The synthesis of this compound can be achieved through standard esterification methods, such as the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.

Spectral Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and expected fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.54 | Triplet | 2H | Cl-CH₂ -CH₂- |

| ~2.30 | Triplet | 2H | -CH₂-CH₂ -C(O)O- |

| ~1.79 | Quintet | 2H | Cl-CH₂-CH₂ -CH₂- |

| ~1.62 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.46 | Quintet | 2H | -CH₂-CH₂ -CH₂-C(O)O- |

| ~1.38 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.93 | Triplet | 3H | -CH₂-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O |

| ~64.3 | -O-CH₂ - |

| ~44.9 | Cl-CH₂ - |

| ~34.1 | -CH₂ -C(O)O- |

| ~32.3 | Cl-CH₂-CH₂ - |

| ~30.6 | -O-CH₂-CH₂ - |

| ~26.4 | Cl-CH₂-CH₂-CH₂ - |

| ~24.4 | -CH₂ -CH₂-C(O)O- |

| ~19.1 | -CH₂-CH₂ -CH₃ |

| ~13.7 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~730 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 206/208 | Low | [M]⁺, [M+2]⁺ (presence of Cl) |

| 150/152 | Medium | [M - C₄H₈]⁺ |

| 117 | High | [CH₃(CH₂)₄CO]⁺ |

| 101 | Medium | [O=C-O-C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ (butyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance or transmittance.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

Commercial Availability and Technical Profile of Butyl 6-chlorohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 6-chlorohexanoate (CAS No. 71130-19-3) is a halogenated fatty acid ester that holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an ester and a terminal alkyl chloride, makes it a valuable intermediate for the introduction of a six-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. While direct experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides context based on analogous compounds.

Commercial Availability

This compound is available from various chemical suppliers. The primary information for sourcing is provided in the table below. Researchers are advised to inquire directly with the suppliers for current pricing and availability.

| Supplier | Product Number | CAS Number | Purity |

| Alfa Chemistry | ACM71130193 | 71130-19-3 | 96%[1] |

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are not extensively reported. The following tables summarize available data from chemical databases and predicted values. For comparison, experimental data for the closely related, non-chlorinated analog, butyl hexanoate, is also provided where available.

Physical and Chemical Properties

| Property | This compound (Predicted/Inferred) | Butyl hexanoate (Experimental) |

| Molecular Formula | C10H19ClO2[1] | C10H20O2[2] |

| Molecular Weight | 206.71 g/mol [1] | 172.26 g/mol [2] |

| Boiling Point | Not available | 208.0 °C at 760 mmHg[2] |

| Melting Point | Not available | -68.4 °C[2] |

| Density | Not available | 0.8623 g/cm³[2] |

| Refractive Index | Not available | 1.414-1.417[2] |

| XlogP | 3.0[3] | 3.3[2] |

Spectroscopic Data (Predicted and Analogous)

| Spectroscopy | This compound (Predicted) | Butyl hexanoate (Experimental GC-MS) |

| Mass Spectrometry (m/z) | [M+H]+: 207.11464, [M+Na]+: 229.09658[3] | 56.0 (99.99), 117.0 (72.29), 99.0 (70.21), 43.0 (50.86), 41.0 (39.84)[2] |

| Key IR Absorptions (Inferred) | C=O (ester): ~1735 cm⁻¹, C-Cl: ~650-750 cm⁻¹ | C=O (ester): ~1735 cm⁻¹ |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not readily found in the literature. However, a standard and reliable method for its preparation would be the Fischer esterification of 6-chlorohexanoic acid with n-butanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

6-Chlorohexanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chlorohexanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Drug Development

While direct applications of this compound in marketed drugs are not explicitly documented, its structural motifs are present in key pharmaceutical intermediates. Notably, related tert-butyl esters are critical precursors in the synthesis of widely used statin drugs like rosuvastatin and atorvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[4][5] The butyl ester can serve a similar role as a lipophilic building block in the synthesis of novel pharmaceutical agents.

The logical workflow below illustrates how this compound could be utilized as a starting material in the synthesis of a hypothetical drug candidate, highlighting its role as a versatile intermediate.

Caption: Synthetic pathway from this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of similar compounds like butyl esters and alkyl chlorides, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]

-

Fire Safety: The compound is expected to be combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6][7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This technical guide provides a summary of the available information on this compound. For any specific research or development application, it is crucial to consult the direct supplier for the most accurate and up-to-date product specifications and safety information.

References

- 1. labshake.com [labshake.com]

- 2. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H19ClO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Butyl 6-chlorohexanoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 6-chlorohexanoate is a bifunctional organic molecule containing both an ester and an alkyl chloride. This structure makes it a potentially versatile intermediate in organic synthesis, allowing for a range of chemical transformations. The ester group can undergo hydrolysis or transesterification, while the chloro- moiety can participate in nucleophilic substitution reactions. This technical guide provides a detailed overview of the synthesis, properties, and spectroscopic analysis of this compound, aimed at professionals in research and drug development. While this compound is not extensively documented in publicly available literature, this review compiles relevant information and predictive data to serve as a valuable resource.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

6-chlorohexanoic acid

-

n-butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chlorohexanoic acid and an excess of n-butanol (typically 3-5 equivalents). The excess alcohol helps to shift the reaction equilibrium towards the product.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol % of the carboxylic acid).

-

Add toluene to the flask to facilitate the azeotropic removal of water, the byproduct of the esterification.

-

Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Figure 1. Experimental workflow for the synthesis of this compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₉ClO₂ |

| Molecular Weight | 206.71 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Predicted to be in the range of 230-250 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents; insoluble in water |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.55 | triplet | 2H | Cl-CH₂ -CH₂-CH₂-CH₂-CO- |

| ~2.30 | triplet | 2H | -CH₂-CH₂ -CO-O- |

| ~1.75 | quintet | 2H | Cl-CH₂-CH₂ -CH₂- |

| ~1.60 | sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.45 | quintet | 2H | -CH₂-CH₂ -CH₂-CO- |

| ~1.38 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.92 | triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O |

| ~64.5 | -O-CH₂ - |

| ~45.0 | Cl-CH₂ - |

| ~34.0 | -CH₂ -CO-O- |

| ~32.5 | Cl-CH₂-CH₂ - |

| ~30.5 | -O-CH₂-CH₂ - |

| ~26.5 | -CH₂-CH₂ -CH₂-CO- |

| ~19.2 | -CH₂-CH₃ |

| ~13.7 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1240 | Strong | C-O stretching (ester) |

| ~1170 | Strong | C-O stretching (ester) |

| ~730-650 | Medium | C-Cl stretching |

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of both esters and alkyl chlorides.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206/208 due to ³⁵Cl and ³⁷Cl isotopes) may be observed, though it might be weak.

-

McLafferty Rearrangement: A characteristic fragmentation of esters, which could lead to a fragment at m/z = 116.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

Loss of Butoxy Radical: Fragmentation leading to an acylium ion [M - 73]⁺.

-

Loss of Butene: From the butyl ester group, leading to a fragment at [M - 56]⁺.

-

Loss of HCl: A potential fragmentation pathway, leading to a fragment at [M - 36]⁺.

Signaling Pathways and Logical Relationships

As a synthetic intermediate, this compound is not typically involved in biological signaling pathways itself. However, it can be a precursor for molecules that are. The logical relationship in its synthesis is the Fischer esterification mechanism.

Figure 2. Simplified mechanism of Fischer esterification for this compound synthesis.

Applications in Research and Development

Given its structure, this compound has potential applications as:

-

A building block in organic synthesis: The chloro- group can be displaced by a variety of nucleophiles (e.g., amines, azides, cyanides, thiols) to introduce new functional groups. The ester can then be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

-

A precursor for polymers: The bifunctional nature of this molecule could allow it to be used in the synthesis of polyesters with pendant chloro groups, which could be further functionalized.

-

A starting material for the synthesis of biologically active molecules: While no direct use in major drug synthesis pathways is widely reported, it could serve as a precursor for novel compounds with potential therapeutic applications. For instance, the alkyl chloride can be used to alkylate various substrates in the development of new chemical entities.

Safety and Handling

This compound is expected to have hazards associated with both alkyl halides and esters.

-

Irritant: Likely to be irritating to the skin, eyes, and respiratory tract.

-

Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a chemical intermediate with potential for a variety of synthetic applications. While detailed experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential uses based on established chemical principles and predictive models. Researchers and drug development professionals can use this information as a starting point for their work with this and related compounds.

An In-depth Technical Guide to Butyl 6-chlorohexanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 6-chlorohexanoate, a halogenated fatty acid ester. Due to a lack of specific historical records on its initial discovery, this document focuses on the technical aspects of its synthesis, physicochemical properties, and potential applications, particularly as an intermediate in organic synthesis and drug development.

Introduction

This compound (CAS No. 71130-19-3) is a butyl ester of 6-chlorohexanoic acid.[1][2] Its structure, featuring a terminal chlorine atom and a butyl ester group, makes it a potentially useful building block in the synthesis of more complex molecules. While the historical details of its discovery are not well-documented in readily available literature, its synthesis and properties can be inferred from established principles of organic chemistry and data on analogous compounds.

Physicochemical Properties

Detailed experimental data for this compound are not extensively reported. However, its key physicochemical properties can be predicted or are available from chemical databases. This information is crucial for its handling, purification, and use in synthetic protocols.

| Property | Value/Prediction | Source |

| CAS Number | 71130-19-3 | [1][2] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [3] |

| Molecular Weight | 206.71 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexanoic acid, 6-chloro-, butyl ester; 6-Chlorohexanoic acid butyl ester | [1] |

| Predicted Boiling Point | ~240-250 °C (estimated based on Butyl hexanoate) | |

| Predicted Density | ~1.0 g/mL (estimated) | |

| Predicted XlogP | 3.0 | [3] |

| Canonical SMILES | CCCCOC(=O)CCCCCCl | [2] |

| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N | [2] |

Synthesis of this compound

There are two primary and plausible synthetic routes to this compound. Below are detailed experimental protocols for each proposed method.

This is the most direct and classical method for the synthesis of this compound, involving the acid-catalyzed reaction of 6-chlorohexanoic acid with butanol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 6-chlorohexanoic acid (1 equivalent), n-butanol (3-5 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01-0.05 equivalents).

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, the excess butanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate. The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any remaining carboxylic acid), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation to yield the final product.

An alternative approach involves the ring-opening of a suitable lactone precursor, such as 6-chloro-ε-caprolactone, with butanol. This method is analogous to the well-established ring-opening polymerization of ε-caprolactone.[4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, 6-chloro-ε-caprolactone (1 equivalent) is dissolved in anhydrous toluene or can be run neat. To this, n-butanol (1.1 equivalents) and a catalyst, such as tin(II) octoate (Sn(Oct)₂) or a strong acid, are added.

-

Reaction: The mixture is heated, typically in the range of 100-140 °C. The progress of the reaction is monitored by GC or NMR spectroscopy to observe the disappearance of the starting lactone and the formation of the desired ester.

-

Work-up: Upon completion, the reaction is cooled, and if a solvent was used, it is removed by rotary evaporation. The crude product is then dissolved in a suitable organic solvent.

-

Purification: The purification follows a similar procedure to the Fischer esterification, involving washing with aqueous solutions to remove any catalyst residues and unreacted butanol, followed by drying and vacuum distillation.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (in CDCl₃):

-

δ 4.05 (t, 2H): -O-CH₂ -(CH₂)₂-CH₃ (Ester methylene group)

-

δ 3.54 (t, 2H): Cl-CH₂ -CH₂-

-

δ 2.30 (t, 2H): -C(=O)-CH₂ -

-

δ 1.80-1.60 (m, 4H): Cl-CH₂-CH₂ - and -C(=O)-CH₂-CH₂ -

-

δ 1.60-1.45 (m, 2H): -CH₂-CH₂ -CH₂-Cl

-

δ 1.45-1.30 (m, 2H): -O-CH₂-CH₂ -CH₂-CH₃

-

δ 0.92 (t, 3H): -CH₂-CH₃

Predicted ¹³C NMR (in CDCl₃):

-

δ 173.5: C =O (Ester carbonyl)

-

δ 64.5: -O-C H₂- (Ester alkoxyl)

-

δ 44.9: C l-CH₂-

-

δ 34.0: -C(=O)-C H₂-

-

δ 32.3: Cl-CH₂-C H₂-

-

δ 30.5: -O-CH₂-C H₂-

-

δ 26.3: -CH₂-C H₂-CH₂-Cl

-

δ 24.5: -C(=O)-CH₂-C H₂-

-

δ 19.1: -O-CH₂-CH₂-C H₂-

-

δ 13.7: -C H₃

Potential Applications in Drug Development and Organic Synthesis

While specific applications of this compound are not extensively documented, its structure suggests several potential uses:

-

Intermediate for API Synthesis: The terminal chloro group can be readily displaced by various nucleophiles (e.g., amines, azides, thiols) to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified. This dual functionality makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). For instance, related 6-substituted hexanoates are precursors in the synthesis of statins.

-

Monomer for Functional Polyesters: Although less common than ε-caprolactone, chloro-functionalized lactones and their ring-opened esters can be used to synthesize polyesters with pendant functional groups. The chlorine atom can be a site for post-polymerization modification.

-

Fragment in Medicinal Chemistry: The 6-chlorohexyl moiety can be incorporated into larger molecules as a lipophilic spacer with a reactive handle for further elaboration in fragment-based drug discovery.

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a straightforward chemical transformation.

Caption: Synthetic routes to this compound.

Conclusion

This compound is a halogenated ester with potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional polymers. While its specific history of discovery is not well-documented, its synthesis can be reliably achieved through standard organic chemistry techniques such as Fischer esterification or lactone ring-opening. The predictive data on its physicochemical and spectroscopic properties provided in this guide should facilitate its use in future research and development endeavors.

References

- 1. labshake.com [labshake.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. PubChemLite - this compound (C10H19ClO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Properties of Butyl 6-chlorohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of Butyl 6-chlorohexanoate, a halogenated ester of interest in various chemical and pharmaceutical research domains. The document details its physicochemical characteristics, predicted spectral data, and relevant safety information. Methodologies for its synthesis and analysis are also presented. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (C10H19ClO2) is a bifunctional molecule containing both an ester and a chloroalkane functional group. This unique structure makes it a versatile building block in organic synthesis, potentially serving as a precursor for more complex molecules in drug discovery and materials science. Understanding its theoretical properties is crucial for predicting its behavior in chemical reactions, designing experimental protocols, and assessing its potential biological activity and safety profile.

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in various solvents, its potential for membrane permeability, and its general handling characteristics. The following table summarizes the key predicted physicochemical properties.

| Property | Predicted Value | Notes |

| Molecular Formula | C10H19ClO2 | - |

| Molecular Weight | 206.71 g/mol | - |

| CAS Number | 71130-19-3 | - |

| Boiling Point | ~230-250 °C | Estimated based on similar structures. The presence of the chloro group increases the boiling point compared to Butyl hexanoate. |

| Melting Point | < -20 °C | Expected to be a liquid at room temperature with a low melting point, typical for medium-chain alkyl esters. |

| Density | ~1.0 g/mL | Estimated to be slightly denser than water due to the chlorine atom. |

| XlogP | 3.0 | A measure of lipophilicity, suggesting moderate solubility in nonpolar solvents and limited solubility in water. |

Predicted Spectral Data

Spectral analysis is fundamental for the identification and characterization of chemical compounds. The following sections detail the predicted spectral properties of this compound.

¹H NMR Spectroscopy

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.55 | Triplet | 2H | Cl-CH₂ -CH₂-CH₂-CH₂-CO- |

| ~2.30 | Triplet | 2H | -CH₂-CH₂ -CO-O- |

| ~1.75 | Quintet | 2H | Cl-CH₂-CH₂ -CH₂- |

| ~1.60 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.40 | Quintet | 2H | -CH₂-CH₂ -CH₂-CO- |

| ~1.35 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O |

| ~64.5 | -O-CH₂ - |

| ~45.0 | Cl-CH₂ - |

| ~34.0 | -CH₂ -CO-O- |

| ~32.0 | Cl-CH₂-CH₂ - |

| ~30.5 | -O-CH₂-CH₂ - |

| ~26.0 | -CH₂-CH₂ -CH₂-CO- |

| ~24.5 | Cl-CH₂-CH₂-CH₂ - |

| ~19.0 | -O-CH₂-CH₂-CH₂ - |

| ~13.5 | -CH₃ |

Infrared (IR) Spectroscopy

The predicted Infrared (IR) spectrum indicates the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1240-1160 | Strong | C-O stretch (ester) |

| 730-650 | Medium | C-Cl stretch |

Mass Spectrometry

The predicted mass spectrum shows the fragmentation pattern of the molecule upon ionization, which is crucial for structural elucidation.

| m/z | Relative Intensity | Possible Fragment |

| 206/208 | Low | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 150/152 | Medium | [M - C₄H₈]⁺ |

| 117 | High | [C₄H₉O=C=O]⁺ |

| 101 | Medium | [Cl(CH₂)₅]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 49/51 | Medium | [CH₂Cl]⁺ |

Experimental Protocols

Synthesis: Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.

Quantum Chemical Calculations for Butyl 6-chlorohexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 6-chlorohexanoate is an ester of interest due to its potential applications as a precursor in organic synthesis and its relevance in the study of halogenated aliphatic compounds. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing novel applications. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This technical guide outlines the standard computational methodologies employed in the theoretical analysis of this compound, presenting a comprehensive overview of the expected results and their interpretation. While the data presented herein is illustrative of a typical computational study, the methodologies are grounded in established scientific literature.

Computational Methodology

The quantum chemical calculations detailed in this guide are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The calculations are generally carried out using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d).[1] The optimization algorithm iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.[2][3]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.[4][5] The absence of imaginary frequencies indicates a stable conformation. This analysis also provides the theoretical vibrational spectrum (Infrared and Raman), where the calculated frequencies can be correlated with experimental spectroscopic data for structural validation.[6] The vibrational modes are associated with specific molecular motions, such as stretching and bending of bonds.

Conformational Analysis

Due to the flexibility of the butyl and hexanoate chains, this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and understand the relative stabilities of different conformers.[7][8][9] This typically involves systematically rotating the dihedral angles of the rotatable bonds and performing geometry optimization for each starting conformation.

Molecular Orbital Analysis

The electronic properties of the molecule are investigated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[11]

Data Presentation